

Chemical structure and properties of Butanilicaine (CAS 3785-21-5).

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In-Depth Technical Guide to Butanilicaine (CAS 3785-21-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanilicaine (CAS 3785-21-5) is a local anesthetic of the amide class, recognized for its role in regional anesthesia. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and toxicological profile. The information is curated to support research, scientific, and drug development endeavors. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Chemical Structure and Physicochemical Properties

Butanilicaine, systematically named 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, is characterized by an aromatic ring, an amide linkage, and a tertiary amine.[1][2] This structure is fundamental to its anesthetic activity.

Table 1: Chemical Identifiers of Butanilicaine



Identifier	Value
CAS Number	3785-21-5
IUPAC Name	2-(butylamino)-N-(2-chloro-6- methylphenyl)acetamide
Molecular Formula	C13H19CIN2O
Molecular Weight	254.76 g/mol [3]
Canonical SMILES	CCCCNCC(=O)NC1=C(C=CC=C1Cl)C
InChI Key	VWYQKFLLGRBICZ-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Butanilicaine

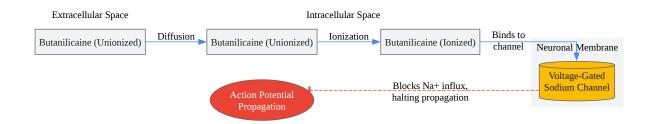
Property	Value	Reference
Melting Point	45-46 °C	[4]
Boiling Point	389.3 °C at 760 mmHg	[4]
Density	1.129 g/cm ³	[4]
Appearance	White crystalline powder	[4]

Note: pKa and logP values for **Butanilicaine** are not readily available in the reviewed literature. These values are crucial for predicting the onset and duration of action of local anesthetics.

Mechanism of Action Primary Mechanism: Sodium Channel Blockade

The principal mechanism of action of **Butanilicaine**, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[5][6] This action inhibits the propagation of nerve impulses, leading to a reversible loss of sensation.[5][6] The unionized form of the anesthetic crosses the cell membrane and, once inside the neuron, the ionized form binds to the intracellular portion of the sodium channel.[6] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions required for depolarization and action potential generation.[6]





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Figure 1: Mechanism of Butanilicaine on Sodium Channels.

Potential Effects on Other Ion Channels

Local anesthetics can also interact with other ion channels, which may contribute to both their therapeutic and toxic effects. While specific data for **Butanilicaine** is limited, studies on similar amide local anesthetics like bupivacaine show inhibition of potassium and calcium channels at higher concentrations.

- Potassium Channels: Bupivacaine has been shown to inhibit various potassium channels,
 which could affect neuronal repolarization and potentially contribute to cardiotoxicity.[7]
- Calcium Channels: Inhibition of calcium channels by local anesthetics can occur, although
 typically at higher concentrations than those required for sodium channel blockade.
 Bupivacaine has been demonstrated to inhibit L-type calcium channels.

Table 3: Comparative IC₅₀ Values of Amide Local Anesthetics on Ion Channels



Local Anesthetic	Ion Channel	IC50	Reference
Bupivacaine	Na+ Channels (tonic block)	178 ± 8 μM	[8]
Bupivacaine	SK2 K+ Channels	16.5 μΜ	[4]
Bupivacaine	ET-1 induced Ca ²⁺ increase	3.79 ± 1.63 mM	[9]
Lidocaine	Na+ Channels (resting)	226 μΜ	[10]
Lidocaine	SK2 K+ Channels	77.8 μM	[4]

Note: Specific IC₅₀ values for **Butanilicaine** are not available in the reviewed literature.

Synthesis of Butanilicaine

The synthesis of **Butanilicaine** is a two-step process.[1] The first step involves the formation of an amide intermediate, followed by an alkylation reaction.

Experimental Protocol

A detailed experimental protocol for the synthesis of **Butanilicaine** is not readily available in the public domain. However, a general procedure based on the known reaction is as follows:

Step 1: Amide Formation 2-chloro-6-methylaniline is reacted with chloroacetyl chloride to form the N-(2-chloro-6-methylphenyl)-2-chloroacetamide intermediate. This reaction is typically carried out in an inert solvent.

Step 2: Alkylation The intermediate is then used to alkylate n-butylamine. This nucleophilic substitution reaction yields the final product, **Butanilicaine**. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid formed.





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Figure 2: Synthetic Workflow for Butanilicaine.

Pharmacokinetics

Detailed pharmacokinetic parameters for **Butanilicaine**, such as clearance, volume of distribution, and half-life, are not well-documented in publicly available literature. As an amidetype local anesthetic, it is expected to be metabolized primarily in the liver by cytochrome P450 enzymes, similar to lidocaine and bupivacaine.[11] The metabolites are then excreted by the kidneys.[12] The extent of plasma protein binding is a crucial factor influencing the distribution and availability of the free drug. For many local anesthetics, binding is primarily to alpha-1-acid glycoprotein.[13]

Toxicology

Specific LD₅₀ values for **Butanilicaine** have been reported for its phosphate salt.

Table 4: Acute Toxicity of **Butanilicaine** Phosphate

Species	Route of Administration	LD50	Reference
Mouse	Intravenous (i.v.)	30 mg/kg	[14]
Mouse	Intraperitoneal (i.p.)	363 mg/kg	[14]
Mouse	Subcutaneous (s.c.)	11.4 mg/20g (570 mg/kg)	[14]
Rat	Intraperitoneal (i.p.)	259 mg/kg	[14]

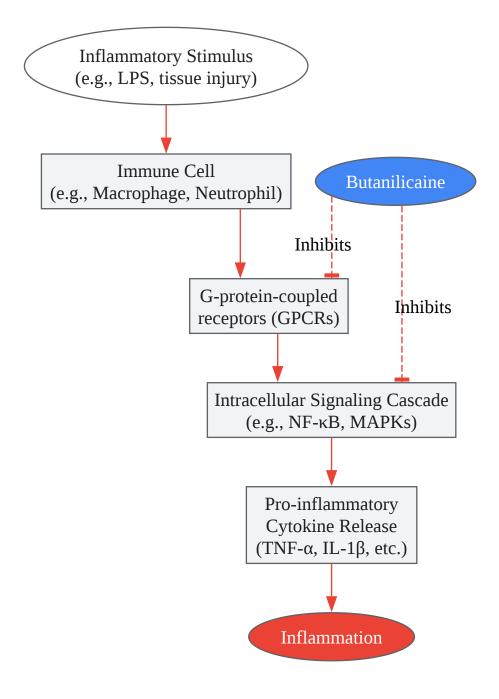


Systemic toxicity of local anesthetics typically manifests as central nervous system (CNS) and cardiovascular effects.[15] CNS toxicity can range from lightheadedness and tinnitus to seizures and coma. Cardiovascular toxicity can include hypotension, arrhythmias, and cardiac arrest.[15]

Anti-inflammatory Properties

Beyond their anesthetic effects, local anesthetics, including likely **Butanilicaine**, possess antiinflammatory properties.[2][16] These effects are thought to be mediated through mechanisms independent of sodium channel blockade. Local anesthetics can modulate the function of various immune cells, including neutrophils and macrophages, and interfere with inflammatory signaling pathways.[3][16] They have been shown to inhibit the release of pro-inflammatory cytokines such as TNF- α and interleukins.[16]





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Figure 3: Potential Anti-inflammatory Signaling Pathway of Butanilicaine.

Conclusion

Butanilicaine is a well-characterized amide local anesthetic with a clear synthetic pathway. Its primary mechanism of action is through the blockade of voltage-gated sodium channels. While its toxicological profile for the phosphate salt is established, a significant gap exists in the publicly available literature regarding its specific physicochemical properties (pKa, logP),



detailed pharmacokinetic parameters, and quantitative data on its interaction with various ion channels. Further research is warranted to fully elucidate these aspects, which would be invaluable for its potential optimization and broader clinical application. The anti-inflammatory properties of local anesthetics also present an interesting avenue for future investigation of **Butanilicaine**'s therapeutic potential beyond local anesthesia.

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